Cas no 31250-75-6 (2,4,5-Tribromo-1-ethyl-1H-imidazole)

2,4,5-Tribromo-1-ethyl-1H-imidazole is a brominated imidazole derivative with significant utility in organic synthesis and pharmaceutical applications. Its highly substituted structure, featuring three bromine atoms and an ethyl group, enhances its reactivity as an intermediate in cross-coupling reactions and heterocyclic functionalization. The compound’s electron-deficient nature makes it valuable for constructing complex molecular frameworks, particularly in medicinal chemistry for developing bioactive compounds. Its stability under standard conditions ensures ease of handling and storage. Additionally, the selective reactivity of its bromine substituents allows for precise modifications, enabling tailored synthesis of advanced intermediates. This compound is particularly useful in the development of agrochemicals and specialty chemicals.
2,4,5-Tribromo-1-ethyl-1H-imidazole structure
31250-75-6 structure
Product Name:2,4,5-Tribromo-1-ethyl-1H-imidazole
CAS No:31250-75-6
MF:C5H5Br3N2
MW:332.818598508835
CID:320696
PubChem ID:181120
Update Time:2025-06-08

2,4,5-Tribromo-1-ethyl-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole,2,4,5-tribromo-1-ethyl-
    • 2,4,5-Tribromo-1-ethyl-1H-imidazole
    • 2,4,5-tribromo-1-ethylimidazole
    • 1-Aethyl-2,4,5-tribrom-1H-imidazol
    • DTXSID50953315
    • CS1554
    • AKOS005136401
    • AMY5349
    • MFCD11868105
    • CS-0450871
    • SCHEMBL3402580
    • AC-31240
    • 31250-75-6
    • Imidazole, 2,4,5-tribromo-1-ethyl-
    • 2,4,5-tribromo-1-ethyl-imidazole
    • A875992
    • 1H-Imidazole, 2,4,5-tribromo-1-ethyl-
    • FT-0712002
    • SEAQPRRSDSGAMN-UHFFFAOYSA-N
    • DA-07056
    • MDL: MFCD11868105
    • Inchi: 1S/C5H5Br3N2/c1-2-10-4(7)3(6)9-5(10)8/h2H2,1H3
    • InChI Key: SEAQPRRSDSGAMN-UHFFFAOYSA-N
    • SMILES: BrC1=C(N=C(N1CC)Br)Br

Computed Properties

  • Exact Mass: 329.80000
  • Monoisotopic Mass: 329.8
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.8A^2
  • XLogP3: 3.4

Experimental Properties

  • Density: 2.43
  • Boiling Point: 368.2°Cat760mmHg
  • Flash Point: 176.5°C
  • Refractive Index: 1.694
  • PSA: 17.82000
  • LogP: 3.19050

2,4,5-Tribromo-1-ethyl-1H-imidazole Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2,4,5-Tribromo-1-ethyl-1H-imidazole Production Method

2,4,5-Tribromo-1-ethyl-1H-imidazole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:31250-75-6)2,4,5-Tribromo-1-ethyl-1H-imidazole
Order Number:A875992
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:48
Price ($):478.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:31250-75-6)2,4,5-Tribromo-1-ethyl-1H-imidazole
A875992
Purity:99%
Quantity:5g
Price ($):478.0
Email